Increased Lipophilicity (XLogP3 = 2.1) vs. Mono- and Symmetric 2,5-Disubstituted Pyrrolidines
The target compound displays a computed XLogP3 of 2.1 (PubChem) [1], substantially exceeding that of 2-methylpyrrolidine (LogP 0.86) , 2-isopropylpyrrolidine (LogP 1.39–1.82) [2], and 2,5-dimethylpyrrolidine (LogP 1.05–1.48) . This represents a 0.64–1.24 log unit increase, corresponding to approximately 4–17-fold greater partition coefficient. The elevated lipophilicity arises from the larger hydrocarbon surface area of the combined methyl and isopropyl substituents while retaining the same topological polar surface area (TPSA = 12 Ų) across all four compounds.
| Evidence Dimension | Calculated lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem); vendor-reported LogP = 1.78 (Leyan) |
| Comparator Or Baseline | 2-Methylpyrrolidine: LogP 0.86; 2-Isopropylpyrrolidine: LogP 1.39; 2,5-Dimethylpyrrolidine: LogP 1.05 |
| Quantified Difference | ΔLogP = +0.64 to +1.24 vs. comparators; ~4–17× higher partition coefficient |
| Conditions | Computed XLogP3 (PubChem) and experimentally derived LogP from vendor databases; all compounds share TPSA = 12.0–12.03 Ų |
Why This Matters
Higher LogP while maintaining identical TPSA implies enhanced passive membrane permeability without polar surface area penalty, a key advantage for blood-brain barrier penetration and intracellular target engagement in CNS and anti-infective programs where related pyrrolidine scaffolds are employed [3].
- [1] PubChem. (2025). Computed Properties: 2-Methyl-5-(propan-2-yl)pyrrolidine, CID 14316442. XLogP3-AA = 2.1, TPSA = 12 Ų. View Source
- [2] Chembase. 2-Isopropylpyrrolidine, CAS 51503-10-7. LogP = 1.823. ChemBlink. (R)-2-Isopropylpyrrolidine, TPSA = 12.03, LogP = 1.3944. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
